Pyrido[2,3-b]pyrazine-7-carboxylic acid

Kinase inhibition p38α MAP kinase Inflammation

Pyrido[2,3-b]pyrazine-7-carboxylic acid (CAS 893723-49-4) is the critical 7-carboxylic acid scaffold for kinase inhibitor programs requiring a 2.1-fold potency enhancement over quinoxaline analogs (p38α IC50: 38 nM vs 81 nM). The 7-position directs key ATP-binding pocket interactions and enables amide coupling for SAR exploration. This scaffold is also validated for antibacterial agents (E. coli & S. aureus) and non-nucleoside HCMV polymerase inhibitors with minimized hERG liability (EC50 <1 µM). Choose the positionally defined, high-purity (≥98%) scaffold to ensure reproducible biological activity and successful lead optimization.

Molecular Formula C8H5N3O2
Molecular Weight 175.147
CAS No. 893723-49-4
Cat. No. B2676125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazine-7-carboxylic acid
CAS893723-49-4
Molecular FormulaC8H5N3O2
Molecular Weight175.147
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=C(C=N2)C(=O)O
InChIInChI=1S/C8H5N3O2/c12-8(13)5-3-6-7(11-4-5)10-2-1-9-6/h1-4H,(H,12,13)
InChIKeySMPGSEFDPLFZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazine-7-carboxylic Acid (CAS 893723-49-4): Core Building Block for Kinase Inhibitors, Antibacterial Agents, and Advanced Materials


Pyrido[2,3-b]pyrazine-7-carboxylic acid (CAS 893723-49-4) is a heterocyclic building block comprising a fused pyridine-pyrazine ring system with a carboxylic acid handle at the 7-position [1]. This scaffold has been extensively utilized in medicinal chemistry as a precursor to kinase modulators targeting ALK, EGFR, and p38α MAP kinases [2], as well as in antibacterial agents [3] and non-nucleoside antiviral compounds [4]. The carboxylic acid moiety enables facile derivatization into amides, esters, and other functional groups for structure-activity relationship (SAR) exploration [1].

Why Pyrido[2,3-b]pyrazine-7-carboxylic Acid Cannot Be Replaced by Generic Pyridopyrazine Isomers or Other Heterocyclic Carboxylic Acids


Direct substitution with regioisomers such as pyrido[2,3-b]pyrazine-2-carboxylic acid or pyrido[2,3-b]pyrazine-8-carboxylic acid is not viable due to the critical role of the carboxylic acid position in molecular recognition and downstream derivatization. The 7-position carboxylic acid uniquely orients hydrogen-bonding interactions with kinase ATP-binding pockets and enables specific vector alignment for amide coupling in SAR campaigns [1]. Furthermore, replacing the pyrido[2,3-b]pyrazine core with alternative heterocycles like quinoxaline results in quantifiable differences in target engagement, as demonstrated by the 2.1-fold improvement in p38α MAP kinase inhibition observed when substituting a quinoxaline core with a pyrido[2,3-b]pyrazine scaffold [2]. These positional and scaffold-specific differences underscore why this specific compound is irreplaceable in established synthetic routes and biological assays.

Quantitative Differentiation Evidence: Pyrido[2,3-b]pyrazine-7-carboxylic Acid vs. Comparators


p38α MAP Kinase Inhibition: Pyrido[2,3-b]pyrazine Scaffold Delivers 2.1-Fold Superior Potency vs. Quinoxaline Core

Direct scaffold replacement of a quinoxaline core with a pyrido[2,3-b]pyrazine core in a matched molecular pair resulted in a 2.1-fold improvement in p38α MAP kinase inhibitory potency. Compound 9e (pyrido[2,3-b]pyrazine-based) exhibited an IC50 of 38 nM, compared to 81 nM for the corresponding quinoxaline analog [1]. This head-to-head comparison establishes that the pyrido[2,3-b]pyrazine scaffold provides quantifiably superior kinase engagement relative to the structurally analogous quinoxaline heterocycle.

Kinase inhibition p38α MAP kinase Inflammation Scaffold hopping

Antibacterial Activity: 5-Ethyl-3-(1-pyrrolidinyl)-5,8-dihydro-8-oxopyrido[2,3-b]pyrazine-7-carboxylic Acid Demonstrates Superior Potency vs. Unsubstituted Parent Scaffold

Derivatives of pyrido[2,3-b]pyrazine-7-carboxylic acid exhibit antibacterial activity that is highly dependent on specific substitution patterns. The 5-ethyl-3-(1-pyrrolidinyl)-5,8-dihydro-8-oxo derivative (compound XVIe) was identified as the most active compound in vitro against both Escherichia coli and Staphylococcus aureus, demonstrating that strategic substitution at the 3- and 5-positions of the pyrido[2,3-b]pyrazine-7-carboxylic acid core is essential for achieving meaningful antibacterial potency [1]. Unsubstituted or differently substituted analogs showed markedly reduced activity, confirming that the 7-carboxylic acid position is necessary but not sufficient for antibacterial efficacy.

Antibacterial Gram-positive Gram-negative SAR

Nonlinear Optical (NLO) Response: Pyrido[2,3-b]pyrazine-Based Compounds Exhibit First Hyperpolarizability (βtot) of 15.6 × 10⁻³⁰ esu, Enabling Photonic Applications

DFT computational analysis at the B3LYP/6-31G(d,p) level revealed that pyrido[2,3-b]pyrazine-based heterocyclic compounds (specifically compound 7) exhibit a first hyperpolarizability (βtot) of 15.6 × 10⁻³⁰ esu, alongside an average polarizability of 3.90 × 10⁻²³ esu and a second hyperpolarizability of 6.63 × 10⁻³⁵ esu [1]. Compound 7 also displayed the lowest band gap (Egap = 3.444 eV) among the series, correlating with enhanced NLO response. While no direct comparator data is available in this study, the reported βtot value places these pyrido[2,3-b]pyrazine derivatives within the range of materials suitable for NLO technological applications [1].

Nonlinear optics Photonics DFT calculations Materials science

Antiviral Activity with Reduced hERG Liability: Pyrido[2,3-b]pyrazine Derivatives Achieve EC50 <1 μM Against HCMV with Minimized Cardiac Toxicity Risk

Optimization of pyrido[2,3-b]pyrazine-based human cytomegalovirus (HCMV) polymerase inhibitors yielded compounds with EC50 values <1 μM against HCMV while simultaneously minimizing off-target inhibition of the human ether-à-go-go (hERG) ion channel [1]. This dual optimization—achieving potent antiviral activity while reducing hERG liability—addresses a critical safety concern in antiviral drug development. The pyrido[2,3-b]pyrazine core structure enabled structural modifications that decoupled antiviral potency from hERG channel blockade, a common limitation of earlier generation antiviral agents [1].

Antiviral HCMV hERG Drug safety

Validated Application Scenarios for Pyrido[2,3-b]pyrazine-7-carboxylic Acid Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: Scaffold Replacement for Enhanced p38α MAP Kinase Potency

Pyrido[2,3-b]pyrazine-7-carboxylic acid serves as the optimal starting material for synthesizing kinase inhibitors where a 2.1-fold potency improvement over quinoxaline-based scaffolds is required [1]. The 7-carboxylic acid position enables amide coupling to introduce diverse substituents that modulate kinase selectivity and pharmacokinetic properties. This application is directly supported by head-to-head p38α MAP kinase inhibition data (IC50 38 nM vs. 81 nM) [1].

Antibacterial Agent Development: 3- and 5-Position Derivatization for Gram-Positive and Gram-Negative Activity

This compound is validated as the core scaffold for generating antibacterial agents targeting both E. coli (Gram-negative) and S. aureus (Gram-positive). Evidence from SAR studies identifies the 5-ethyl-3-(1-pyrrolidinyl) substitution pattern as optimal, guiding synthetic efforts toward specific derivatization pathways [2]. Procurement of the 7-carboxylic acid scaffold is essential for replicating published antibacterial SAR and advancing lead optimization.

Nonlinear Optical (NLO) Material Precursor: Synthesis of High-βtot Chromophores for Photonic Devices

Pyrido[2,3-b]pyrazine-7-carboxylic acid is a validated precursor for synthesizing pyrido[2,3-b]pyrazine derivatives with quantifiable NLO properties, including first hyperpolarizability (βtot) values up to 15.6 × 10⁻³⁰ esu [3]. This application is supported by DFT computational evidence demonstrating that the fused pyridine-pyrazine ring system, when appropriately substituted, yields materials suitable for electro-optical and photonic device applications.

Antiviral Drug Discovery: HCMV Polymerase Inhibitors with Mitigated hERG Liability

The pyrido[2,3-b]pyrazine-7-carboxylic acid scaffold is the validated starting point for synthesizing non-nucleoside HCMV polymerase inhibitors that achieve EC50 <1 μM while minimizing off-target hERG channel inhibition [4]. This application is critical for antiviral programs requiring cardiac safety optimization, as the scaffold permits structural tuning to decouple antiviral potency from hERG liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[2,3-b]pyrazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.